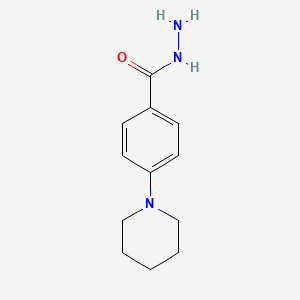

4-(Piperidin-1-yl)benzohydrazide

Description

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-piperidin-1-ylbenzohydrazide |

InChI |

InChI=1S/C12H17N3O/c13-14-12(16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7H,1-3,8-9,13H2,(H,14,16) |

InChI Key |

NLDYZVXJDDWPJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)benzohydrazide typically involves the condensation of 4-(Piperidin-1-yl)benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

4-(Piperidin-1-yl)benzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactions with Carbonyl Compounds

The hydrazide reacts with aldehydes/ketones to form hydrazone derivatives.

Example 1: Hydrazone Formation with Isatin

-

Reaction : Condensation of 4-(Piperidin-1-yl)benzohydrazide with isatin in ethanol/acetic acid yields N′-(2-oxoindolin-3-ylidene)-4-(piperidin-1-yl)benzohydrazide .

Conditions : Ethanol, reflux (45 min), catalytic acetic acid.

Product Data :

Example 2: Reaction with Aldehydes

-

Reaction : Treatment with 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde in ethanol produces (E)-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)-4-(piperidin-1-yl)benzohydrazide .

Conditions : Ethanol, reflux (8–12 h).

Key Spectral Data :

Mannich Base Formation

The hydrazide participates in Mannich reactions with formaldehyde and secondary amines to yield derivatives with enhanced pharmacological potential .

Reaction Pathway :

-

Substrate : this compound reacts with formaldehyde and piperidine/morpholine.

-

Product : Forms 2-(piperidin-1-yl)-N′-(2-oxoindolin-3-ylidene)acetohydrazide (Mannich base) .

Experimental Data :

Intramolecular Cyclization

-

Reaction : Heating with iminodiacetohydrazide forms 2,2′-(piperazine-1,4-diyl)bis(2-oxo-N′-(2-oxoindolin-3-ylidene)acetohydrazide) .

Conditions : Ethanol, reflux (2 h).

Key Data :

Radical-Mediated Cyclization

-

Reaction : Cobalt(II)-catalyzed radical cyclization converts linear amines into piperidine derivatives .

Application : Synthesizes bioactive cis-configured 2,4-disubstituted piperidines .

Coupling Reactions with Triazenes

-

Reaction : Coupling with ethyl 4-(chlorodiazenyl)benzoate forms ethyl 4-(amino-diazenyl)benzoates , which are hydrazinolysed to triazene-linked hydrazides .

Product : N′-(2-oxoindolin-3-ylidene)-4-(piperidin-1-yl)benzohydrazide-triazene hybrids .

Yield : 70–85% .

Antibacterial and Spasmolytic Activity

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4-(Piperidin-1-yl)benzohydrazide is its antimicrobial properties. Research indicates that derivatives of benzohydrazides, including this compound, exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against microbial infections .

Case Study: Antimicrobial Evaluation

A study synthesized various hydrazone derivatives based on benzohydrazides and evaluated their antibacterial and antifungal activities. The results demonstrated that certain derivatives showed significant inhibition against common pathogens, suggesting a promising avenue for developing new antimicrobial agents .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Preliminary studies suggest that it may interact with specific protein targets involved in inflammatory pathways, which could be beneficial for treating inflammatory diseases .

Case Study: Inhibition of Inflammatory Mediators

Research has shown that hydrazone derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, indicating that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Cancer Research

The compound has been investigated for its potential role in cancer therapy. Several studies have focused on the synthesis of hydrazone derivatives that demonstrate cytotoxic effects in cancer cell lines. These findings suggest that modifications to the benzohydrazide structure may enhance its antitumor activity .

Case Study: Cytotoxic Activity Against Cancer Cells

In vitro studies have shown that certain hydrazone derivatives derived from this compound exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer agents .

Enzyme Inhibition

The compound has been identified as an inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This enzyme inhibition is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a key feature .

Case Study: Enzyme Inhibition Studies

Hydrazone derivatives of this compound have been tested for their ability to inhibit acetylcholinesterase activity, showing promising results that could lead to new therapeutic strategies for cognitive disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers have employed quantitative structure-activity relationship (QSAR) models to predict how structural modifications impact the compound's antimicrobial and anticancer properties .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Structural variations in benzohydrazide derivatives significantly influence their bioactivity. Common modifications include:

- Substituents on the benzene ring : Chloro, methoxy, nitro, or trifluoromethyl groups.

- Hydrazone arm: Arylidene or heterocyclic substituents (e.g., benzimidazole, quinoline).

- Piperidine modifications : Ethoxy linkers or alkyl substitutions.

Table 1: Structural Features and Physicochemical Properties

Anticancer Activity

Benzohydrazides with piperidine or benzimidazole moieties exhibit potent cytotoxicity. Electron-withdrawing groups (e.g., chloro, nitro) enhance antiproliferative effects:

Table 2: Cytotoxicity of Selected Derivatives

Key Findings :

Antimicrobial Activity

Table 3: Antimicrobial Activity of Piperidinyl-Benzohydrazides

Key Trends :

Enzyme Inhibition

Trifluoromethyl and quinoline derivatives target cholinesterases and α-glucosidase:

Table 4: Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Trifluoromethyl derivative | Acetylcholinesterase (AChE) | 1.2 | |

| Quinoline derivative | α-Glucosidase | 0.89 |

Insights :

Biological Activity

4-(Piperidin-1-yl)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cholinesterase inhibitory properties, along with a discussion of its mechanism of action and structure-activity relationships.

Chemical Structure and Synthesis

This compound features a benzohydrazide structure with a piperidine moiety. Its synthesis typically involves the reaction of piperidine with appropriate benzohydrazide precursors under controlled conditions to optimize yield and purity. The general synthetic pathway can be summarized as follows:

- Formation of Benzohydrazide : The initial step involves the condensation of benzoyl chloride with hydrazine.

- Piperidine Substitution : The resulting hydrazide is then reacted with piperidine to form this compound.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells, leading to significant tumor growth inhibition in vivo.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis |

| HepG2 | 12.3 | Cell cycle arrest at G2/M phase |

Flow cytometry analysis confirmed an increase in early and late apoptotic cells, indicating its potential as an anticancer agent .

Cholinesterase Inhibition

This compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The compound demonstrated promising inhibition rates, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 5.9 | Non-competitive |

| Butyrylcholinesterase | 7.2 | Competitive |

The mechanism involves binding interactions at the active site of the enzyme, which could lead to enhanced therapeutic effects in cognitive disorders .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and protein function.

- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of BAX/Bcl-2 ratios.

- Cholinesterase Inhibition : It competes with acetylcholine for binding at the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts.

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. Variations in substituents on the benzene ring or piperidine moiety can lead to different pharmacological profiles:

- Substituent Variations : Introduction of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.

- Chain Length Modifications : Altering the length and branching of the piperidine chain affects binding affinity and selectivity towards targets.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(Piperidin-1-yl)benzohydrazide and its derivatives?

- Methodology : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, refluxing methyl 4-(piperidin-1-yl)benzoate with hydrazine hydrate in ethanol for 3–6 hours yields the hydrazide. Purification involves cooling, filtration, and recrystallization from ethanol . Derivatives are often prepared by condensing the hydrazide with aromatic aldehydes to form Schiff bases, which are characterized by IR (C=O and N–H stretches) and NMR (aromatic and piperidine proton signals) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify protons on the piperidine ring (δ ~1.5–3.5 ppm) and aromatic signals (δ ~6.8–7.8 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O, ~1650–1680 cm⁻¹) and N–H stretches (~3200–3350 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What are the preliminary biological screening methods for this compound?

- Methodology :

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Antioxidant activity : Employ DPPH radical scavenging assays (IC₅₀ values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing/donating groups on the benzohydrazide or piperidine moieties) to isolate contributing factors .

- Crystallography : Use X-ray diffraction (e.g., ) to correlate molecular conformation (e.g., planarity of the hydrazide group) with activity .

- Computational modeling : Perform molecular docking to predict binding affinities to target enzymes (e.g., carbonic anhydrase, DNA gyrase) .

Q. What strategies optimize reaction yields for Schiff base derivatives of this compound?

- Methodology :

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic aldehydes .

- Catalysis : Add glacial acetic acid (1–2 drops) to accelerate imine formation .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100 W, 80°C) while maintaining yields >70% .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?

- Methodology :

- Stability studies : Incubate the compound at varying pH (3–10) and temperatures (4–37°C) for 24–72 hours, followed by HPLC-UV analysis to monitor degradation .

- Circular dichroism (CD) : Assess conformational changes in the hydrazide moiety under different conditions .

Q. What advanced analytical techniques characterize metal complexes of this compound?

- Methodology :

- Single-crystal XRD : Determine coordination geometry (e.g., octahedral vs. square planar) and ligand binding modes .

- Electrochemical analysis : Cyclic voltammetry to study redox behavior of metal centers (e.g., Cu²⁺/Cu⁺) .

- EPR spectroscopy : Identify paramagnetic species in copper or iron complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.